molecular formula C11H17N3O5 B13564988 methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

Cat. No.: B13564988
M. Wt: 271.27 g/mol
InChI Key: FITFGWSEPWQHFQ-SSDOTTSWSA-N
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Description

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a diazo group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diazo Group: The diazo group is introduced through the reaction of a suitable precursor with diazomethane or other diazo transfer reagents.

    Esterification: The ester functional group is formed by reacting the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and diazo group in a controlled manner, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate undergoes various types of chemical reactions:

    Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate involves the reactivity of its functional groups:

    Diazo Group: Acts as a carbene precursor, facilitating the formation of carbon-carbon bonds.

    Boc Protecting Group: Provides temporary protection to the amino group, allowing selective reactions at other sites.

    Ester Group: Participates in esterification and transesterification reactions, enabling the modification of the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the diazo group, resulting in different reactivity.

    Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate: Contains a hydroxyl group instead of a diazo group, leading to distinct chemical behavior.

Uniqueness

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is unique due to the presence of the diazo group, which imparts special reactivity and enables the formation of carbene intermediates. This makes it a valuable compound in synthetic organic chemistry for constructing complex molecular architectures .

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

methyl (3R)-5-diazo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H17N3O5/c1-11(2,3)19-10(17)14-7(5-9(16)18-4)8(15)6-13-12/h6-7H,5H2,1-4H3,(H,14,17)/t7-/m1/s1

InChI Key

FITFGWSEPWQHFQ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)C=[N+]=[N-]

Origin of Product

United States

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